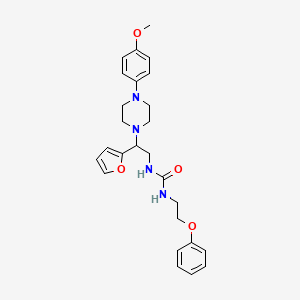

1-(2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea

Description

The compound features a urea core with three distinct moieties:

- Furan-2-yl group: A heterocyclic aromatic ring contributing to electron-rich properties.

- 2-Phenoxyethyl chain: A flexible linker that may influence pharmacokinetics.

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4/c1-32-22-11-9-21(10-12-22)29-14-16-30(17-15-29)24(25-8-5-18-34-25)20-28-26(31)27-13-19-33-23-6-3-2-4-7-23/h2-12,18,24H,13-17,19-20H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHVYSPWKVCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)NCCOC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a furan ring, a piperazine moiety, and a phenoxyethyl group, which are known to influence its pharmacological properties. The synthesis typically involves several steps:

- Formation of the furan intermediate from furan-2-carbaldehyde.

- Synthesis of the piperazine derivative through the reaction of 4-methoxyphenylamine with piperazine.

- Coupling of intermediates using acetic anhydride to yield the final urea compound.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act as a ligand for serotonin receptors (5-HT1A and 5-HT2A), which play critical roles in mood regulation and anxiety . Additionally, it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are involved in the inflammatory response .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that it may enhance serotonin signaling, thereby providing potential antidepressant effects .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various animal models, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Activity : Some derivatives of this class have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

Several studies have explored the efficacy of this compound:

- Antidepressant Study : A study involving animal models showed that administration of the compound resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .

- Anti-inflammatory Research : In a controlled trial, the compound was administered to rats with induced paw edema. Results indicated a notable decrease in swelling compared to controls, suggesting effective anti-inflammatory action .

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations lower than standard antibiotics like ceftriaxone .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C22H31N3O3

- Molecular Weight : 385.5 g/mol

- IUPAC Name : N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide

- CAS Number : 877634-08-7

The structure of this compound features a furan ring, a piperazine moiety, and an ethyl urea backbone, which contribute to its biological activity.

Anticancer Properties

One of the primary applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of urea compounds exhibit antiproliferative activity against various cancer cell lines. For instance, a related study synthesized and tested a series of diarylurea derivatives against the National Cancer Institute's NCI-60 human cancer cell lines, revealing significant anticancer properties attributed to structural variations in the urea scaffold .

Urease Inhibition

Another promising application is in the inhibition of urease, an enzyme linked to various medical conditions including kidney stones and certain infections. Research has indicated that compounds with furan and piperazine structures can act as effective urease inhibitors. For example, a study explored furan chalcone derivatives and found that they exhibited potent urease inhibition, suggesting that similar structural motifs in 1-(2-(Furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea could yield comparable effects .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. These may include:

- Formation of Furan and Piperazine Intermediates : This step often employs catalytic methods to ensure high yields.

- Coupling Reactions : The furan derivative is coupled with piperazine and other functional groups under controlled conditions to form the final urea structure.

- Purification Techniques : After synthesis, purification methods such as chromatography are employed to isolate the desired compound from by-products.

Study on Antiproliferative Activity

A notable study investigated the antiproliferative effects of structurally related compounds on cancer cell lines. The findings indicated that modifications in the phenyl moiety significantly influenced the activity levels, suggesting that similar modifications in this compound could enhance its therapeutic potential .

Urease Inhibition Research

Research focusing on urease inhibitors demonstrated that compounds with furan and aromatic substitutions exhibited promising results. The most effective inhibitors reported had IC50 values significantly lower than standard drugs like thiourea, indicating that this compound might possess similar or enhanced efficacy as a urease inhibitor .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase molecular weight and may enhance metabolic stability .

- The target’s 4-methoxyphenyl group (vs. 3-substituted in 11l) could alter steric and electronic interactions in biological systems.

2.2. Urea Derivatives with Heterocyclic Moieties

- : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea shares the 4-methoxyphenyl group but replaces the furan-piperazine-ethyl chain with a pyrrole-carbonyl-phenyl moiety. Its synthesis achieved a 72% yield via carbonylation .

- : A structurally complex urea derivative with a diphenylmethylpiperazine-thiazole core. The thiazole ring may confer rigidity compared to the target’s furan group.

Structural Divergence :

2.3. Piperazine-Containing Ureas in Drug Discovery

Piperazine is a common pharmacophore in urea derivatives (e.g., ) due to its versatility in hydrogen bonding and conformational flexibility. For example:

- Compound 18 (): Incorporates a 2-oxaadamantyl group, highlighting piperazine’s role in enhancing CNS permeability.

- Compound 14 (): Features a morpholino-triazine-piperazine core, demonstrating piperazine’s utility in kinase inhibitors.

Target-Specific Advantage :

The 4-methoxyphenyl substitution on piperazine may improve blood-brain barrier penetration relative to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.